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Compound of Interest |

Compound Name: 2-(Chloromethyl)-5-nitropyridine
CAS No.: 887588-15-0
Cat. No.: B3058287
Get Quote
. J

Technical Characterization Guide: 2-(Chloromethyl)-5-nitropyridine

Executive Summary: The Identification Challenge

Status: High-Risk Intermediate Primary CAS: 887588-15-0 (Target) Commonly Confused With:
2-Chloro-5-nitropyridine (CAS 4548-45-2) and 2-Chloro-5-(chloromethyl)pyridine (CCMP, CAS
70258-18-3).[1]

Critical Alert: The CAS number provided in your request (70291-62-2) corresponds to 2-Amino-
5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.[1] This guide addresses the chemical
structure 2-(Chloromethyl)-5-nitropyridine (CeHsCIN202).[1][2]

Unlike its commercially ubiquitous isomers, 2-(Chloromethyl)-5-nitropyridine lacks a widely
standardized "Gold Standard" melting point in public pharmacopeial registries.[1] This suggests
it is often isolated as a low-melting solid or oil, or generated in situ.[1] Reliance solely on
melting point for identification is statistically prone to error due to the prevalence of high-melting
structural isomers.[1] This guide establishes a Multi-Factor Characterization Protocol to ensure
structural certainty in drug development pipelines.
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Comparative Identity Matrix

Objective: Distinguish the target from common impurities and isomers.

Target: 2-
Isomer 1: 2-Chloro-
Feature (Chloromethyl)-5- ) o Isomer 2: CCMP
) o 5-nitropyridine

nitropyridine
CAS 887588-15-0 4548-45-2 70258-18-3

Pyridine ring, 2- Pyridine ring, 2-Cl, 5- Pyridine ring, 2-Cl, 5-
Structure

CH2ClI, 5-NO2

NO:2

CH=zCI

Physical State

Likely Low-Melting

Crystalline Solid

Low-Melting Solid /

Solid / Ol Liquid
] ] Not Standardized
Melting Point 107 — 111 °C [1] 37-42°C[2]
(Est. < 50°C)
) Unstable, hydrolyzes Stable, common Lachrymator, skin
Key Risk

to alcohol

starting material

sensitizer

Analyst Note: If your sample melts above 100°C, it is likely not 2-(Chloromethyl)-5-

nitropyridine.[1] It is more likely the unreacted precursor (2-methyl-5-nitropyridine, MP ~115°C)

or the 2-chloro- analog.[1]

Experimental Protocol: Thermal Characterization

Since the target is likely a low-melting waxy solid, standard capillary methods may vyield

ambiguous "softening" ranges. Differential Scanning Calorimetry (DSC) is required for precise

onset determination.[1]

Method A: Capillary Melting Point (Preliminary)
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e Instrument: Mettler Toledo MP90 or equivalent.
e Ramp Rate: 1.0 °C/min (Slow ramp essential for low-melting solids).
o Observation: Watch for "sweating" or meniscus formation.[1]

o Pass Criteria: Distinct melt phase.[1]

o Fail Criteria: Broad range > 4°C (indicates solvent occlusion or decomposition).[1]

Method B: Differential Scanning Calorimetry (DSC) - The
Definitive Method[1]

e Standard: ASTM E794.[1]

Crucible: Aluminum, hermetically sealed (prevents sublimation/decomposition).[1]

Purge Gas: Nitrogen (50 mL/min).

Protocol:

o Equilibrate at 0°C.

o Ramp 10°C/min to 150°C.

Data Interpretation:

o Endotherm Onset: Recorded as

o Exotherm: Indicates decomposition (common for nitro- compounds).[1]

Structural Validation (The "Real" Reference)

Because MP is unreliable for this compound, NMR is the mandatory validation step.[1]

1H-NMR Logic (Solvent: CDCIs)
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The chemical shift of the methylene protons (-CHz-) is the diagnostic fingerprint.[1]

e Target (2-CH2CI): The methylene group is adjacent to the pyridine nitrogen.[1] The electron-
withdrawing nature of the ring nitrogen and the nitro group at pos 5 will shift these protons
downfield, typically

4.6 — 4.8 ppm.

e Isomer (5-CH2CI): In CCMP, the methylene is at position 5.[1] It is less deshielded than
position 2.[1] Typically appears at

4.4 — 4.6 ppm.[1]

e Precursor (2-CHs): The methyl group of 2-methyl-5-nitropyridine appears significantly upfield
at

~2.7 ppm.[1]
Decision Rule:
e Signal at 2.7 ppm

Failed Synthesis (Starting Material).
e Signal at 4.7 ppm (singlet)

Target Confirmed.

Synthesis & Impurity Flow

Understanding the origin of the compound helps predict the melting point behavior.
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Figure 1: Synthesis pathway showing how impurities drastically alter the observed melting
point. Presence of starting material (Impurity A) will artificially inflate the melting point toward
115°C.[1]

Handling & Stability

o Lachrymator Hazard: Like most chloromethyl-pyridines, this compound is likely a potent
lachrymator (tear gas agent).[1]

o Protocol: Handle strictly in a fume hood.[1]

o Deactivation: Quench spills with dilute agueous ammonia (converts to less volatile
amine/alcohol).[1]

o Storage:

o Hygroscopicity: High.[1] Moisture converts the -CH2Cl to -CH20H (Alcohol), which is a
solid with a different MP.[1]

o Temp: Store at 2-8°C under Argon.

References

e NIST Chemistry WebBook.2-Chloro-5-nitropyridine (CAS 4548-45-2) Properties.[1] National
Institute of Standards and Technology.[1] Link
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e ChemicalBook.2-(Chloromethyl)-5-nitropyridine (CAS 887588-15-0) Product Entry.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS Common Chemistry [commonchemistry.cas.org]
e 2. 2-(Chloromethyl)-5-nitropyridine_product_Reagent_APIChina [apichina.com]

 To cite this document: BenchChem. [Melting point reference for 2-(Chloromethyl)-5-
nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3058287/docs#melting-point-reference-for-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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